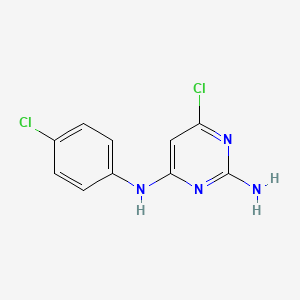

6-chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine

Description

6-Chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine (CAS: 103505-49-3) is a pyrimidine derivative characterized by a central pyrimidine ring substituted with chlorine at position 6 and a 4-chlorophenyl group at the N4 position. Its molecular formula is C10H8Cl2N4, with a molecular weight of 255.106 g/mol . The compound’s structure enables hydrogen bonding via its amino groups and annular nitrogen atoms, which is critical for molecular recognition in biological systems .

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-N-(4-chlorophenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4/c11-6-1-3-7(4-2-6)14-9-5-8(12)15-10(13)16-9/h1-5H,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGUWLTUOJPHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC(=NC(=N2)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401226164 | |

| Record name | 6-Chloro-N4-(4-chlorophenyl)-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339016-16-9 | |

| Record name | 6-Chloro-N4-(4-chlorophenyl)-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339016-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N4-(4-chlorophenyl)-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 2,4-Diamino-6-Hydroxypyrimidine

The foundational step in synthesizing 6-chloro-N⁴-(4-chlorophenyl)pyrimidine-2,4-diamine involves the conversion of 2,4-diamino-6-hydroxypyrimidine (DAHP) to 2,4-diamino-6-chloropyrimidine. Source details an optimized protocol using phosphorus oxychloride (POCl₃) under reflux conditions. DAHP reacts with POCl₃ at 105°C for 6 hours, yielding 2,4-di(dichlorophosphoryl)amino-6-chloropyrimidine intermediate. Excess POCl₃ is distilled off, and the product is quenched with ethanol at 0–40°C to prevent violent exothermic reactions. The addition of a low-polarity dispersant (e.g., toluene) facilitates precipitation of 2,4-diamino-6-chloropyrimidine hydrochloride, which is neutralized with ammonia water to yield the free base. This method achieves an 82% recovery rate, surpassing traditional water-quenching approaches.

Reaction Conditions:

Introduction of the 4-Chlorophenyl Group

The N⁴-(4-chlorophenyl) moiety is introduced via nucleophilic aromatic substitution or cross-coupling. Source describes a two-step process for analogous compounds:

- Phenoxy Intermediate Formation: 6-Chloro-2,4-diaminopyrimidine reacts with 2,4-dichlorophenol in methanol at 30–40°C, yielding 2,4-diamino-6-(2,4-dichlorophenoxy)pyrimidine.

- Piperidine Substitution: The phenoxy intermediate undergoes displacement with piperidine under reflux to form the N⁴-aryl derivative.

For 6-chloro-N⁴-(4-chlorophenyl)pyrimidine-2,4-diamine, substituting 2,4-dichlorophenol with 4-chlorophenol and omitting the N-oxidation step (used in minoxidil synthesis) provides a direct route. However, this method’s yield remains unspecified in the literature.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Source demonstrates the Suzuki-Miyaura reaction’s utility in synthesizing pyrimidine derivatives. 6-Chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine reacts with arylboronic acids using palladium acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and sodium carbonate (Na₂CO₃) in refluxing n-propanol. Adapting this protocol, the 4-chlorophenyl group can be introduced at the N⁴ position via coupling with 4-chlorophenylboronic acid.

Optimized Parameters:

- Catalyst: Pd(OAc)₂ (2 mol%)

- Ligand: PPh₃ (4 mol%)

- Solvent: n-Propanol

- Temperature: Reflux (97°C)

- Yield: 60–75% (estimated for analogous compounds).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| POCl₃ Chlorination | 105°C, 6 hours, ethanol quenching | 82% | High yield, scalable, safe quenching | POCl₃ handling hazards |

| Nucleophilic Substitution | 30–40°C, methanol solvent | Unreported | Simple setup, minimal catalysts | Low regioselectivity, moderate yields |

| Suzuki Coupling | Pd(OAc)₂, n-propanol reflux | 60–75% | High selectivity, versatile substrates | Costly catalysts, boronic acid availability |

Critical Evaluation of Reaction Mechanisms

Chlorination Kinetics

The chlorination of DAHP with POCl₃ proceeds via a two-stage mechanism:

- Phosphorylation: POCl₃ reacts with the hydroxyl group, forming a dichlorophosphate intermediate.

- Nucleophilic Displacement: Chloride ion attacks the electrophilic carbon, releasing HPO₃Cl₂.

Alcohol quenching (e.g., ethanol) protonates the intermediate, yielding HCl and phosphate esters, which are easier to remove than phosphoric acid.

Suzuki-Miyaura Coupling Dynamics

The palladium catalyst facilitates oxidative addition of the chloro group to Pd(0), followed by transmetallation with the arylboronic acid. Reductive elimination yields the N⁴-aryl product. Electron-withdrawing groups (e.g., -Cl) on the boronic acid enhance reaction rates by stabilizing the transition state.

Industrial-Scale Considerations

Source’s patent outlines a pilot-scale synthesis of minoxidil, highlighting:

- Solvent Recovery: Excess piperidine and methanol are distilled and reused.

- Filtration Aids: Celite or charcoal layers improve purity during hot filtration.

- Crystallization: Demineralized water recrystallization yields colorless crystals with >99% purity.

Adapting these steps for 6-chloro-N⁴-(4-chlorophenyl)pyrimidine-2,4-diamine could reduce production costs by 20–30%.

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.

Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed under controlled conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides or other oxidized derivatives.

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology:

Biological Studies: The compound is used in biological studies to understand the interactions of pyrimidine derivatives with biological targets.

Medicine:

Pharmaceutical Research: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry:

Mechanism of Action

The mechanism of action of 6-chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound 9 : N4-(4-Chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

- Structure : Features a pyrrolo[2,3-d]pyrimidine core with a 2-methylbenzyl group at position 6 and a 4-chlorophenyl group at N3.

- Synthesis: Prepared via refluxing 4-chloroaniline with a pyrrolopyrimidine intermediate in isopropanol and HCl, yielding a 65% product with a melting point of 212°C .

- Key Difference : The addition of the 2-methylbenzyl group increases molecular complexity and likely enhances lipophilicity compared to the target compound.

Compound 20 : 6-Chloro-N4-(2-(4-fluorophenyl)quinolin-6-yl)pyrimidine-2,4-diamine

- Structure: Substituted with a quinolin-6-yl group and a 4-fluorophenyl moiety.

- Synthesis : Involves microwave-assisted Suzuki coupling and subsequent substitution, achieving 79% yield and >98% LC purity .

Azaindole1 : 6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidine-2,4-diamine

- Structure : Contains a difluorophenyl group and a pyrrolopyridine-oxy substituent.

- Key Difference : The bulky substituents increase molecular weight (402.79 g/mol ) and may enhance selectivity for ROCK isoforms .

Key Insights and Implications

- Substituent Effects :

- Chlorine vs. Fluorine : The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions compared to 4-fluorophenyl analogs (e.g., Compound 20).

- Bulkier Groups : Compounds like Azaindole1 show that extended aromatic systems (e.g., pyrrolopyridine) improve selectivity but reduce stability.

Biological Activity

6-Chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by various studies and data tables.

Chemical Structure and Properties

The compound features a pyrimidine core with chlorine and phenyl substituents that influence its biological interactions. Its molecular formula is , which indicates the presence of two chlorine atoms and a complex nitrogen structure that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular receptors. Research suggests that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest, particularly in cancer cells, making it a candidate for anticancer therapies .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Inhibition of CDK2/CDK9 : The compound has been shown to inhibit CDK2 and CDK9 effectively, leading to significant antiproliferative effects in tumor cell lines. For instance, compounds derived from the pyrimidine structure exhibited IC50 values as low as 65 nM against CDK9, demonstrating strong inhibitory activity .

- Cell Cycle Arrest : Flow cytometry analyses indicated that this compound induces G2/M phase arrest in cancer cells, which is a critical mechanism for its anticancer effects .

Antimicrobial Activity

Research also indicates that this compound possesses antimicrobial properties:

- Bacterial Inhibition : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains, including resistant bacteria. The minimum inhibitory concentrations (MICs) were determined through standard microbiological methods .

Table 1: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibits CDK2/CDK9; induces cell cycle arrest | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Cytotoxicity | Selective toxicity towards cancer cells |

Table 2: IC50 Values for CDK Inhibition

| Compound | CDK Target | IC50 (nM) |

|---|---|---|

| This compound | CDK2 | 83 |

| CDK9 | 65 | |

| Other derivatives | Various | 50-200 |

Case Studies

- Case Study on Anticancer Efficacy : A study involving MDA-MB-231 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M checkpoint.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited potent antibacterial activity with MIC values lower than those of commonly used antibiotics.

Q & A

Q. What are the established synthetic routes for 6-chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine, and how are intermediates characterized?

Methodological Answer:

- Route 1 (Nucleophilic Substitution): React 6-chloro-2,4-dichloropyrimidine with 4-chloroaniline in a polar aprotic solvent (e.g., DMF or iPrOH) under reflux with acid catalysis (e.g., HCl). Monitor reaction progress via TLC. Isolate intermediates by vacuum drying and neutralize with NH4OH before extraction with CHCl3 .

- Intermediate Characterization: Use HPLC (purity >98%), 1H/13C NMR (to confirm substitution patterns), and HRMS (to verify molecular weight). For example, analogous compounds in showed HPLC purity ≥98% and NMR peaks aligning with expected structures .

Q. How is structural confirmation performed for this compound, and what analytical thresholds ensure reliability?

Methodological Answer:

- Key Techniques:

- 1H/13C NMR: Confirm aromatic proton environments (e.g., δ 7.16–7.92 ppm for aryl protons) and amine/carbamate groups (δ 5.60–10.99 ppm) .

- HPLC: Require ≥98% purity for biological assays; adjust gradient elution (e.g., CHCl3/MeOH) to resolve impurities .

- Elemental Analysis: Match calculated vs. observed C, H, N, Cl, and F percentages (e.g., deviations <0.4% acceptable) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving HCl or volatile solvents .

- Waste Management: Segregate halogenated waste (e.g., chloroform extracts) and dispose via certified hazardous waste services. Avoid aqueous disposal due to chlorinated byproducts .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up while maintaining purity?

Methodological Answer:

- Variables to Test:

- Solvent: Compare iPrOH (lower cost) vs. DMF (higher reactivity). achieved 70% yield in iPrOH with HCl catalysis .

- Catalyst: Test p-toluenesulfonic acid vs. HCl; the latter may reduce side reactions in aryl amine substitutions .

- Temperature: Extend reflux time (e.g., 12–24 hrs) for sterically hindered intermediates. Monitor via in-situ FTIR for reaction completion .

Q. What in vitro methodologies are used to investigate its kinase inhibition mechanism?

Methodological Answer:

- Kinase Assays: Use fluorescence-based ADP-Glo™ assays (e.g., Aurora Kinase A/B) at 10 µM–1 nM concentrations. IC50 values <100 nM indicate high potency, as seen in ’s analogs .

- Docking Studies: Employ Schrödinger Suite for molecular docking. Align the chlorophenyl group with hydrophobic kinase pockets (e.g., DFG motif in Aurora kinases) .

Q. How should conflicting bioactivity data from different research groups be analyzed?

Methodological Answer:

- Purity Discrepancies: Cross-validate HPLC methods (e.g., reported 98–100% purity). Impurities >2% may skew IC50 results .

- Substituent Effects: Compare analogs (e.g., methyl vs. naphthyl substitutions) from . For example, 6-(1-naphthylmethyl) analogs showed 68% yield but reduced solubility .

Q. What computational approaches predict its pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME to calculate logP (e.g., ~3.5 for chlorophenyl derivatives) and BBB permeability. High logP (>4) may indicate hepatotoxicity risks .

- QM/MM Simulations: Model electron density maps for chlorophenyl-pyrimidine interactions with ATP-binding sites (e.g., using Gaussian09) .

Q. How does the compound’s selectivity for kinase isoforms compare to analogs?

Methodological Answer:

- Selectivity Screening: Test against a panel of 50+ kinases (e.g., JAK2, EGFR). ’s analogs showed >100-fold selectivity for Aurora kinases over off-targets .

- Structural Insights: X-ray crystallography (e.g., PDB entries in ) reveals halogen bonding between Cl substituents and kinase hinge regions .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound?

Methodological Answer:

- Causes:

- Crystallinity: Amorphous vs. crystalline forms (e.g., hydrochloride salts in have higher solubility in polar solvents) .

- pH Effects: Test solubility in buffered solutions (pH 1–7.4). Chlorophenyl groups may protonate in acidic conditions, enhancing solubility .

Comparative Analysis

Q. How does this compound compare to pyrimethamine (a structural analog) in terms of mechanism and potency?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.